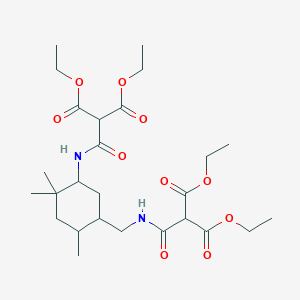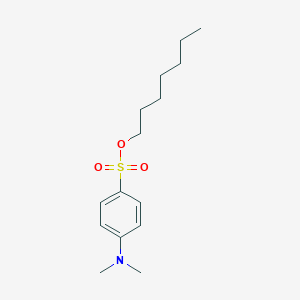![molecular formula C32H29N7O5 B14602208 2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid CAS No. 61038-80-0](/img/structure/B14602208.png)
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxyaniline groups and a diazenyl linkage to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-tris(4-methoxyanilino)benzaldehyde and a diazonium salt. The diazenyl linkage is then formed through a coupling reaction with benzoic acid under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyaniline groups can be oxidized to form quinone derivatives.
Reduction: The diazenyl linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its observed therapeutic effects.
相似化合物的比较
Similar Compounds
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with methylaniline groups instead of methoxyaniline.
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with chloroaniline groups.
Uniqueness
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid is unique due to the presence of methoxyaniline groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
CAS 编号 |
61038-80-0 |
|---|---|
分子式 |
C32H29N7O5 |
分子量 |
591.6 g/mol |
IUPAC 名称 |
2-[[2,4,6-tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C32H29N7O5/c1-42-23-14-8-20(9-15-23)33-29-28(39-38-27-7-5-4-6-26(27)31(40)41)30(34-21-10-16-24(43-2)17-11-21)37-32(36-29)35-22-12-18-25(44-3)19-13-22/h4-19H,1-3H3,(H,40,41)(H3,33,34,35,36,37) |
InChI 键 |
GQZJHPGSWNQJCP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)N=NC5=CC=CC=C5C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)

![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)


![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)





![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
